

# The Safety and Toxicity Profile of FD-1080: A Technical Guide

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## Compound of Interest

Compound Name: FD-1080

Cat. No.: B12296719

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## Introduction

**FD-1080** is a heptamethine cyanine dye notable for its excitation and emission spectra within the second near-infrared (NIR-II) window (1000-1700 nm). This property allows for deep-tissue, high-resolution in vivo imaging with reduced autofluorescence and light scattering compared to traditional NIR-I fluorophores. As with any agent intended for in vivo applications, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available data on the safety and toxicity of **FD-1080**, drawing from published preclinical studies.

It is critically important to distinguish the fluorescent dye **FD-1080** from the highly toxic pesticide sodium fluoroacetate, which is also commonly referred to as "1080". These are entirely different chemical entities with vastly different properties. This document pertains exclusively to the near-infrared fluorophore, **FD-1080**.

## Summary of Toxicological Data

Currently, there are no publicly available standardized toxicology reports, such as Safety Data Sheets (SDS), providing quantitative metrics like LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for **FD-1080**. However, a growing body of scientific literature qualitatively supports a favorable safety profile for this dye, particularly when used in preclinical

research settings. The consensus from these studies is that **FD-1080** exhibits low to negligible toxicity both in vitro and in vivo.

## In Vitro Cytotoxicity

Multiple studies have assessed the cytotoxicity of **FD-1080** in various cell lines. The general finding is a high level of cell viability even at relatively high concentrations of the dye.

Cell Line(s)	Concentration(s) Tested	Observation(s)
HepG2 (human liver cancer), L02 (human normal liver), RAW264.7 (murine macrophage)	Not specified	Declared non-toxic in the absence of photoirradiation.
HepG2, HeLa (human cervical cancer), MCF-7 (human breast cancer)	Up to 50 µM	Negligible toxicity observed.
Not specified	Up to 200 µM (as dye@BSA complexes)	No apparent cytotoxicity.

## In Vivo Safety

In vivo studies in murine models have consistently reported no adverse effects or signs of toxicity following the administration of **FD-1080**. These studies primarily focus on its imaging efficacy, with safety being a key observational endpoint.

Animal Model	Administration Route	Observation(s)
Nude mice	Intravenous	No observable toxicity; noted for its high safety profile and fast excretion.
Mice	Not specified	Generally regarded as having good biocompatibility and low toxicity.

## Experimental Protocols

While specific, detailed protocols for the toxicological assessment of **FD-1080** are not extensively published, this section outlines representative methodologies for in vitro cytotoxicity and in vivo safety studies based on standard practices in the field.

### In Vitro Cytotoxicity Assay (Example Protocol)

A common method to assess the effect of a compound on cell viability is through a fluorescence-based live/dead assay.

- **Cell Culture:** Plate cells (e.g., HepG2, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Compound Incubation:** Prepare various concentrations of **FD-1080** in the appropriate cell culture medium. Replace the existing medium with the **FD-1080**-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
- **Staining:** After incubation, wash the cells with phosphate-buffered saline (PBS). Add a solution containing two fluorescent dyes, such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).
- **Imaging and Analysis:** Image the plate using a fluorescence microscope. The percentage of viable cells can be quantified by counting the number of green-fluorescing cells relative to the total number of cells (or red-fluorescing cells).

### In Vivo Safety Assessment (Example Protocol)

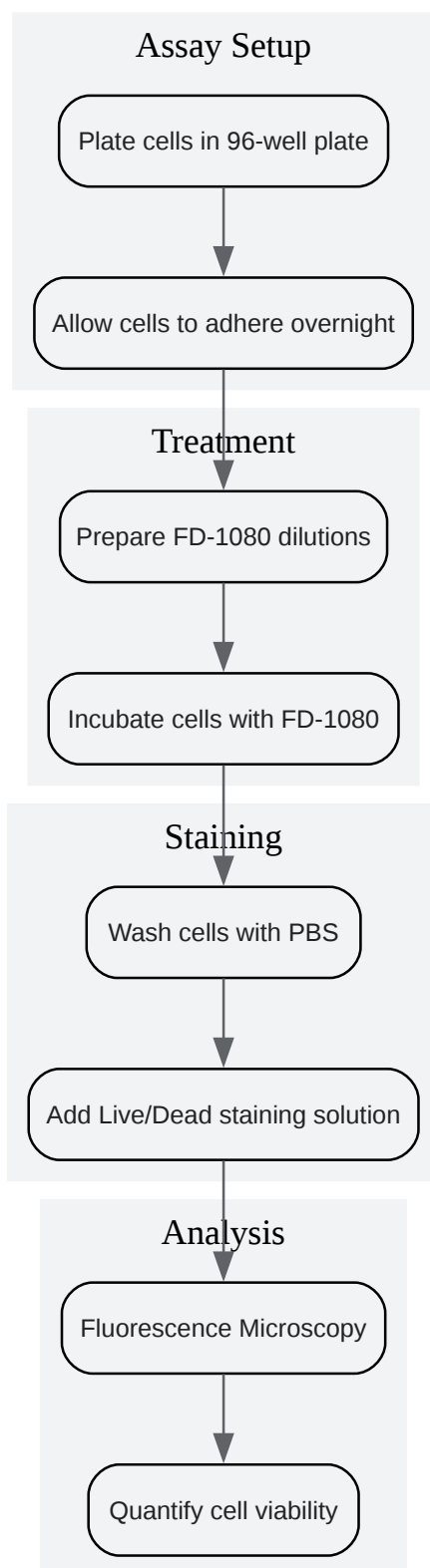
Acute toxicity and general safety in animal models are typically assessed through careful observation following administration.

- **Animal Model:** Use healthy mice (e.g., BALB/c or nude mice), 6-8 weeks old.
- **Compound Administration:** Dissolve **FD-1080** in a biocompatible vehicle (e.g., PBS or saline). Administer the solution to the mice via a relevant route, typically intravenous (tail vein) injection. A control group should receive the vehicle only.

- Observation: Monitor the animals closely for a set period (e.g., 7-14 days). Observations should include:
  - Changes in body weight.
  - Alterations in food and water consumption.
  - Behavioral changes (e.g., lethargy, agitation).
  - Signs of physical distress (e.g., ruffled fur, abnormal posture).
- Histopathological Analysis: At the end of the observation period, major organs (liver, kidneys, spleen, lungs, heart) can be harvested, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for any signs of tissue damage or inflammation.

## Visualizations

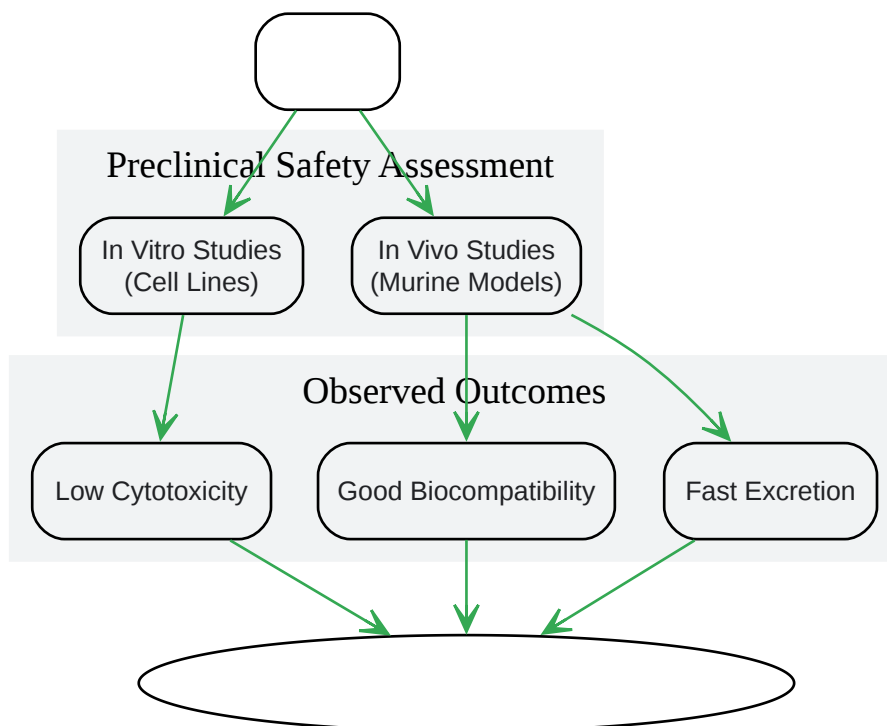
### Experimental Workflow for In Vitro Cytotoxicity Assessment



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Caption: Workflow for assessing the in vitro cytotoxicity of **FD-1080**.

## Logical Relationship of Safety Profile Components



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Caption: Relationship between studies and the resulting safety profile of **FD-1080**.

## Conclusion

Based on the available scientific literature, **FD-1080** is considered a safe and biocompatible near-infrared fluorescent dye for preclinical in vivo imaging applications. No significant "dark toxicity" (toxicity in the absence of light excitation) has been reported in numerous cell lines and animal models. However, the absence of standardized, publicly available toxicological data (e.g., LD50, NOAEL) should be noted. Researchers and drug development professionals should consider the existing evidence of low toxicity as a strong indicator of its suitability for research purposes, while acknowledging that further formal toxicological studies would be required for clinical translation.

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